4-butyl-6-chloro-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one
Overview
Description
4-butyl-6-chloro-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-6-chloro-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 4-butyl-6-chloro-2H-chromen-2-one and 1-oxo-1-phenylpropan-2-yl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Coupling Reaction: The key step involves the coupling of the chromenone derivative with the phenylpropanoyl chloride to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing advanced purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-butyl-6-chloro-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the chromenone core.
Substitution: Halogen substitution reactions can be performed to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
4-butyl-6-chloro-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-butyl-6-chloro-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Signal Transduction: The compound can affect cellular signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-butyl-6-chloro-2H-chromen-2-one: A precursor in the synthesis of the target compound.
7-hydroxy-4-butyl-6-chloro-2H-chromen-2-one: A hydroxylated derivative with different biological activities.
Uniqueness
4-butyl-6-chloro-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other chromenone derivatives.
Properties
IUPAC Name |
4-butyl-6-chloro-7-(1-oxo-1-phenylpropan-2-yl)oxychromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClO4/c1-3-4-8-16-11-21(24)27-19-13-20(18(23)12-17(16)19)26-14(2)22(25)15-9-6-5-7-10-15/h5-7,9-14H,3-4,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOJOCVYTXEVSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(C)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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